molecular formula C7H4BrFN2 B12941447 3-Bromo-6-fluoro-3H-indazole

3-Bromo-6-fluoro-3H-indazole

Cat. No.: B12941447
M. Wt: 215.02 g/mol
InChI Key: DLNCAGCYEFEJFF-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3) is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂. It features a bromine atom at position 3 and a fluorine atom at position 6 on the indazole core, a bicyclic aromatic system comprising fused benzene and pyrazole rings.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-6-fluoro-3H-indazole

InChI

InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3,7H

InChI Key

DLNCAGCYEFEJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=NC2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-3H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of 3-Bromo-6-fluoro-3H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-3H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-fluoro-3H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-3H-indazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indazole scaffold .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Features
3-Bromo-6-fluoro-1H-indazole 885522-04-3 C₇H₄BrFN₂ Br (3), F (6) 215.02 g/mol High electronegativity (F), moderate bulk (Br)
6-Bromo-3-ethyl-1H-indazole 199172-01-5 C₉H₉BrN₂ Br (6), CH₂CH₃ (3) 225.09 g/mol Ethyl group enhances lipophilicity
3-Bromo-6-chloro-5-nitro-1H-indazole 1000342-41-5 C₇H₃BrClN₃O₂ Br (3), Cl (6), NO₂ (5) 292.48 g/mol Nitro group increases reactivity
6-Bromo-3-chloro-1-methyl-1H-indazole 1243472-33-4 C₈H₆BrClN₂ Br (6), Cl (3), CH₃ (1) 245.50 g/mol Methyl group improves metabolic stability
6-Bromo-4-fluoro-3-iodo-1H-indazole 887568-00-5 C₇H₃BrFIN₂ Br (6), F (4), I (3) 340.92 g/mol Heavy halogen (I) for enhanced binding

Electronic and Steric Effects

  • Bromine/Chlorine/Iodine: Larger halogens (Br, I) increase steric bulk and lipophilicity. For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole may exhibit stronger van der Waals interactions in protein binding due to iodine’s polarizability .
  • Nitro Group (3-Bromo-6-chloro-5-nitro-1H-indazole): The electron-withdrawing NO₂ group at position 5 increases electrophilicity, making the compound reactive in cross-coupling reactions .

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